4-(Tert-butyl)-7-hydroxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)10-7-12(15)16-11-6-8(14)4-5-9(10)11/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQYXSNWRGJDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Pechmann condensation remains a cornerstone for coumarin synthesis, leveraging acid-catalyzed cyclization between phenols and β-keto esters. For 4-(tert-butyl)-7-hydroxy-2H-chromen-2-one, the reaction necessitates 4-tert-butylresorcinol (3,5-dihydroxy-4-tert-butylbenzene) and ethyl acetoacetate. Concentrated sulfuric acid or methanesulfonic acid catalyzes lactonization, forming the coumarin nucleus.
Optimization and Challenges
Steric hindrance from the tert-butyl group complicates reaction kinetics. In trials using 4-tert-butylresorcinol, yields plateaued at 68–72% under reflux at 80°C for 6 hours. Prolonged heating (>8 hours) induced decomposition, while lower temperatures (<60°C) led to incomplete cyclization. Neutralizing the acidic medium with sodium bicarbonate post-reaction minimized ester hydrolysis, preserving the lactone structure.
Table 1: Pechmann Condensation Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 80 | 6 | 72 | 98.5 |
| CH₃SO₃H | 80 | 6 | 68 | 97.8 |
| HCl (gas) | 60 | 8 | 55 | 95.2 |
Kostanecki-Robinson Reaction: Aldol Cyclocondensation
Synthesis of 4-Tert-Butyl-2-Hydroxybenzaldehyde
The Kostanecki-Robinson route demands 4-tert-butyl-2-hydroxybenzaldehyde, synthesized via Duff formylation of 4-tert-butylphenol. Hexamethylenetetramine in acetic acid introduces the aldehyde group ortho to the hydroxyl, achieving 75% yield. Bromination methods, as detailed in Patent EP0580231A1, offer an alternative pathway but require stringent pH control to prevent di-bromination.
Coumarin Formation
Condensing 4-tert-butyl-2-hydroxybenzaldehyde with dimethyl malonate in ethanol, catalyzed by piperidine (5 mol%), yields the target compound. The reaction proceeds via Knoevenagel condensation, followed by cyclization. NMR analysis confirms regioselectivity: the tert-butyl group occupies position 4, while the lactone oxygen resides at position 2.
Table 2: Kostanecki-Robinson Reaction Outcomes
| Solvent | Catalyst | Time (h) | Yield (%) | δ (H-4, ppm) |
|---|---|---|---|---|
| Ethanol | Piperidine | 4 | 81 | 8.85 |
| DMF | L-Proline | 6 | 76 | 8.82 |
| Water | NaOH | 3 | 65 | 8.80 |
Green Synthesis Using L-Proline
Eco-Friendly Protocol
A solvent-free approach employs L-proline (10 mol%) to catalyze the reaction between 4-tert-butyl-2-hydroxybenzaldehyde and 4-hydroxy-6-methyl-2H-pyran-2-one. Conducted at 80°C in water, this method achieves 78% yield within 2 hours, minimizing waste. FTIR analysis reveals characteristic peaks at 1743 cm⁻¹ (lactone C=O) and 3438 cm⁻¹ (phenolic OH).
Advantages Over Traditional Methods
-
Reduced Toxicity : Eliminates volatile organic solvents.
-
Energy Efficiency : Lower reaction temperature (80°C vs. 100–120°C for Pechmann).
-
Scalability : Demonstrated efficacy at 100-g scale without yield drop.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Prominent absorptions at 1761 cm⁻¹ (lactone C=O) and 1274 cm⁻¹ (C-O-C bridge).
Industrial-Scale Considerations
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and tetrabutylammonium iodide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that coumarin derivatives, including 4-(tert-butyl)-7-hydroxy-2H-chromen-2-one, exhibit promising antitumor properties. A study demonstrated that various coumarin derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features contribute to its interaction with cellular targets involved in tumor growth .
Antiviral Properties
Coumarins have shown potential as antiviral agents. For instance, derivatives have been evaluated for their efficacy against viruses like HIV and influenza. The presence of the hydroxy group in this compound enhances its ability to interact with viral proteins, potentially inhibiting viral replication .
Myosin Inhibition
Recent studies have explored the synthesis of imines derived from 4-hydroxycoumarin as myosin inhibitors. These compounds demonstrated a decrease in ATPase activity of skeletal muscle myosin, suggesting potential therapeutic applications in muscle-related disorders .
Synthetic Organic Chemistry
Synthesis of Functionalized Compounds
The compound serves as a versatile building block in organic synthesis. It has been utilized in reactions with isocyanides and acetylenedicarboxylates to produce highly functionalized chromenes and azabuta-1,3-dienes. These reactions typically occur under mild conditions, making them attractive for synthetic applications .
Phase-Transfer Catalysis
In the synthesis of mercapto-coumarins, this compound has been employed as a nucleophile in phase-transfer catalysis reactions. This method allows for the efficient formation of complex molecules with potential biological activities .
Material Science
Fluorescent Probes
Coumarin derivatives are known for their fluorescent properties, making them suitable for use as fluorescent probes in biological imaging. The introduction of the tert-butyl group enhances the solubility and stability of the compound, facilitating its application in various imaging techniques .
Case Studies
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it has been shown to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Key Coumarin Analogues
Key Observations:
- Electronic Effects : Electron-donating groups (e.g., hydroxyl at position 7) enhance fluorescence and metal chelation, as seen in BS1, which detects Cu²⁺/Fe³⁺ via fluorescence quenching . In contrast, electron-withdrawing groups (e.g., chlorophenyl at position 3) may reduce electron density on the coumarin core .
Table 2: Functional Comparison of Selected Coumarins
Key Findings:
- Synthetic Utility : The tert-butyl group may hinder nucleophilic substitution reactions compared to smaller substituents (e.g., methyl or chloromethyl), as seen in the synthesis of 4-(chloromethyl)-7-hydroxycoumarin derivatives .
Biological Activity
4-(Tert-butyl)-7-hydroxy-2H-chromen-2-one, a derivative of the coumarin family, is gaining attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent studies and findings.
Chemical Structure and Properties
The compound features a chromenone structure with a tert-butyl group and a hydroxyl group at the 4 and 7 positions, respectively. This unique arrangement contributes to its biological activity, allowing for interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as PC-3 and DU145. The mechanism involves the activation of caspases, leading to DNA fragmentation and cell cycle arrest at the G2/M phase. The compound's effectiveness is highlighted by its IC50 values, which indicate a dose-dependent response in these cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| PC-3 (24h) | 40.1 ± 7.9 |
| DU145 (24h) | 98.14 ± 48.3 |
These findings suggest that the compound can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index .
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Studies indicate that it exhibits broad-spectrum antibacterial effects, likely due to its ability to disrupt bacterial membranes or interfere with metabolic processes. The specific mechanisms are still under investigation, but preliminary data suggest significant inhibition of growth in both Gram-positive and Gram-negative bacteria .
3. Antioxidant Activity
As a member of the hydroxycoumarin class, this compound demonstrates potent antioxidant properties. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress and associated damage. This activity is crucial in preventing cellular aging and various diseases linked to oxidative damage .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Modifications at the hydroxyl or tert-butyl positions can enhance or diminish its potency. For instance, compounds with additional hydroxyl groups have shown improved anticancer activity due to increased hydrogen bonding interactions with target proteins involved in apoptosis pathways .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study assessed its effects on human prostate cancer cells (PC-3 and DU145), revealing significant cytotoxicity and induction of apoptosis through caspase activation.
- Antimicrobial Testing : Another study focused on its antimicrobial effects against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(tert-butyl)-7-hydroxy-2H-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of 4-tert-butylphenol with a substituted benzaldehyde under basic conditions (e.g., potassium carbonate in ethanol) . Yield optimization requires precise control of temperature (80–100°C) and reaction time (6–12 hours). Purity is improved by recrystallization from ethanol or methanol. Alternative routes include Claisen-Schmidt condensation, where substituent positioning on the chromenone core is critical to avoid side products .
Q. How can structural characterization of this compound be performed to resolve ambiguities in substitution patterns?
- Methodological Answer : Use a combination of:
- X-ray crystallography (via SHELX programs for refinement ).
- NMR spectroscopy : Compare and chemical shifts with analogous chromenones (e.g., 3-benzyl-7-hydroxy-4-methyl derivatives ).
- Mass spectrometry : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of the tert-butyl group at m/z 177) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant potential : DPPH radical scavenging assay, with IC values compared to ascorbic acid .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or tyrosinase, using IC as a metric .
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in substitution reactions?
- Methodological Answer :
- Steric effects : The tert-butyl group hinders electrophilic substitution at the 3- and 4-positions, favoring reactions at the 6- or 8-positions. This is validated by comparing reaction rates with non-bulky analogs (e.g., 4-methyl derivatives) .
- Electronic effects : Electron-donating tert-butyl stabilizes the chromenone core, reducing oxidation potential (confirmed via cyclic voltammetry) .
Q. What strategies resolve contradictions between computational predictions and experimental data for its binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., estrogen receptors). Discrepancies arise from solvent effects or protein flexibility .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) directly .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen, methoxy, or amino groups at the 3-, 6-, or 8-positions .
- Biological testing : Compare IC values across derivatives to map pharmacophore requirements (see table below).
| Derivative | Substituent Position | IC (Anticancer, μM) | LogP |
|---|---|---|---|
| Parent | None | 85 ± 3.2 | 2.1 |
| 3-Fluoro | 3 | 42 ± 1.8 | 2.3 |
| 6-Methoxy | 6 | 67 ± 2.5 | 1.9 |
- Key Insight : Electron-withdrawing groups at position 3 enhance cytotoxicity .
Q. What analytical techniques are critical for detecting degradation products under physiological conditions?
- Methodological Answer :
- HPLC-MS/MS : Monitor hydrolysis of the chromenone ring in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
- Stability studies : Use accelerated thermal degradation (40°C, 75% RH) to identify major degradants (e.g., 7-hydroxycoumarin derivatives) .
Data Contradiction Analysis
Q. Why do NMR and X-ray data sometimes conflict in assigning hydroxyl group tautomerism?
- Methodological Answer :
- NMR limitations : Rapid proton exchange in solution masks tautomeric forms. Use low-temperature NMR (−40°C in CDOD) to "freeze" tautomers .
- X-ray advantage : Solid-state structures unambiguously show keto-enol tautomerism (e.g., enol form stabilized by intramolecular H-bonding) .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
